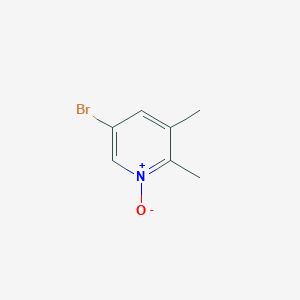
5-Bromo-2,3-dimethylpyridine 1-oxide
Cat. No. B8633224
M. Wt: 202.05 g/mol
InChI Key: JTHURIIQMPMBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05250527
Procedure details


m-Chloroperbenzoic acid (71.42 g) in dichloromethane (11) was added dropwise to a stirred solution of 5-bromo-2,3-lutidine (70.0 g) over I hour. After 23 hours the solution was cooled to 15° and ammonia gas bubbled through to give a white precipitate, which was filtered off. The filtrate was washed with 5% aqueous sodium sulphite, dried, and stripped to give 5-bromo-2,3-lutidine-N-oxide, 61.78 g, m.p. 80°-2°, from ethyl acetate.



Identifiers


|
REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=[O:9])C=1.[Br:12][C:13]1[CH:14]=[C:15]([CH3:20])[C:16]([CH3:19])=[N:17][CH:18]=1>ClCCl>[Br:12][C:13]1[CH:14]=[C:15]([CH3:20])[C:16]([CH3:19])=[N+:17]([O-:9])[CH:18]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
71.42 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=NC1)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 23 hours the solution was cooled to 15°
|
|
Duration
|
23 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ammonia gas bubbled through
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white precipitate, which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with 5% aqueous sodium sulphite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=[N+](C1)[O-])C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
